2-Amino-2-(2-hydroxy-5-nitrophenyl)acetic acid
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Overview
Description
2-Amino-2-(2-hydroxy-5-nitrophenyl)acetic acid is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group, a hydroxyl group, and a nitro group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the nitration of 2-amino-2-(2-hydroxyphenyl)acetic acid using nitric acid and sulfuric acid under controlled conditions. Another method includes the reaction of 2-hydroxy-5-nitrobenzaldehyde with glycine in the presence of a reducing agent.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of specialized reactors and precise control of reaction conditions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-(2-hydroxy-5-nitrophenyl)acetic acid can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents like sodium borohydride or hydrogen gas.
Substitution: Utilizing reagents like halogens or alkyl halides under specific conditions.
Major Products Formed: The reactions can lead to the formation of various products, such as oxidized derivatives, reduced forms, and substituted analogs, depending on the reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, 2-Amino-2-(2-hydroxy-5-nitrophenyl)acetic acid is utilized to study enzyme mechanisms and protein interactions. It can act as a probe to investigate biological processes and pathways.
Medicine: The compound has potential medicinal applications, including its use as an anti-inflammatory agent and in the development of new therapeutic drugs. Its unique structure allows it to interact with specific biological targets, making it valuable in drug discovery.
Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 2-Amino-2-(2-hydroxy-5-nitrophenyl)acetic acid exerts its effects involves its interaction with molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the nitro group can participate in redox reactions. These interactions can modulate biological processes and lead to the desired therapeutic effects.
Comparison with Similar Compounds
2-Amino-5-nitrophenol
2-Hydroxy-5-nitrobenzoic acid
2-Amino-2-(2-hydroxyphenyl)acetic acid
Uniqueness: 2-Amino-2-(2-hydroxy-5-nitrophenyl)acetic acid stands out due to its specific combination of functional groups, which provides unique chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
2-amino-2-(2-hydroxy-5-nitrophenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O5/c9-7(8(12)13)5-3-4(10(14)15)1-2-6(5)11/h1-3,7,11H,9H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLZJCIXJOQMHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(C(=O)O)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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